molecular formula C11H8ClFN2OS B1486776 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2098012-58-7

6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1486776
CAS No.: 2098012-58-7
M. Wt: 270.71 g/mol
InChI Key: WZPRYRRCSCVFJS-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative identified as a high-potency non-nucleoside reverse transcriptase inhibitor (NNRTI) for virology and drug discovery research . This compound belongs to the S-DABO (Sulfur-containing DiHydroAlkoxyBenzylOxopyrimidine) structural class and has demonstrated picomolar activity against wild-type HIV-1 in infected cell assays . Its mechanism of action involves potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme, a critical target in antiretroviral therapy . Research highlights the significant role of the 2-chloro-6-fluoro substitution on the C-6 benzyl group, which contributes to a wide-spectrum inhibitory profile against clinically relevant mutant strains of HIV-1 . Furthermore, studies on resolved stereoisomers of closely related analogs have revealed substantial enantioselectivity in HIV-1 inhibition, with the highest antiviral activity correlating with the (R) absolute configuration at the C-6 benzylic position, underscoring the compound's specificity for the RT binding pocket . The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives are extensively investigated for a range of pharmacological activities, positioning this compound as a valuable chemical tool for developing novel antiviral agents and probing enzyme mechanisms .

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-17-11-14-8(5-9(16)15-11)10-6(12)3-2-4-7(10)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPRYRRCSCVFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, identified by its CAS number 4774-77-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro-fluorophenyl group and a methylthio moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C12H10ClFN2OS
  • Molecular Weight : 284.737 g/mol
  • LogP : 3.162 (indicating lipophilicity)
  • PSA : 84.81 (polar surface area)

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrimidine derivatives, including this compound. In various studies, compounds with similar structures have exhibited significant antibacterial and antifungal activities.

  • Antibacterial Studies :
    • The compound was tested against various bacterial strains using agar diffusion methods. Results indicated notable inhibition zones compared to standard antibiotics like ceftriaxone.
    • A structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the phenyl ring influenced the antibacterial efficacy significantly.
  • Antifungal Studies :
    • The antifungal activity was assessed using broth dilution methods, showing effectiveness against common fungal pathogens. Compounds with similar pyrimidine structures often exhibit broad-spectrum antifungal activity.

Anticancer Potential

Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated:

  • Cell Line Studies :
    • In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
    • Mechanistic studies suggested that the compound may act through the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • A recent study synthesized several derivatives of pyrimidines and tested their antibacterial properties. Among them, this compound showed superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics.
  • Case Study 2: Anticancer Activity
    • In a study aimed at evaluating new anticancer agents, this compound was found to significantly reduce cell viability in A549 lung cancer cells at low micromolar concentrations, suggesting a promising therapeutic index.

Summary Table of Biological Activities

Activity TypeTest MethodResultsReference
AntibacterialAgar diffusionSignificant inhibition vs. ceftriaxone
AntifungalBroth dilutionEffective against fungal pathogens
AnticancerCell viability assayInduced apoptosis in A549 cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

Aromatic vs. Heterocyclic Substituents
  • 6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 1184914-40-6):
    • Substitution with a furan ring introduces a heteroaromatic moiety, reducing electron-withdrawing effects compared to the chloro-fluorophenyl group. This may decrease binding affinity to hydrophobic enzyme pockets but improve solubility .
  • 6-(4-Aminophenyl)-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one: The aminophenyl group enables hydrogen bonding, while the thieno-fused pyrimidinone scaffold (vs.
Trifluoromethyl and Alkyl Substituents
  • 5-Methyl-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one :
    • Trifluoromethyl groups increase metabolic stability and lipophilicity. The dual CF₃ and CF₃O substitutions create strong electron-withdrawing effects, enhancing interactions with aromatic residues in enzymes like kinases .
  • 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8):
    • The methoxymethyl group introduces polarity, improving aqueous solubility but reducing membrane permeability compared to aromatic substituents .

Modifications at the 2-Position

Methylthio vs. Amino Groups
  • 2-(Propan-2-ylamino)-6-(4-nitrophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Replacing -SMe with an isopropylamino group (-NH-iPr) introduces hydrogen-bonding capability, critical for targeting ATP-binding sites in kinases. However, this may reduce stability due to oxidative susceptibility .
  • N-[2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]formamide: A formamide group at the 4-position (vs.

Data Tables

Table 1. Structural and Physical Properties

Compound Name 6-Substituent 2-Substituent Molecular Weight Melting Point (°C)
Target Compound 2-Chloro-6-fluorophenyl Methylthio 284.7* Not reported
6-(Furan-3-yl)-2-(methylthio)pyrimidin-4(3H)-one Furan-3-yl Methylthio 238.3 Not reported
6-(4-Aminophenyl)-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one 4-Aminophenyl tert-Butylamino 315.3 259–261

*Calculated based on formula C₁₁H₈ClF N₂OS.

Preparation Methods

Core Pyrimidin-4(3H)-one Ring Formation

The synthesis of the pyrimidin-4(3H)-one core typically begins with the condensation of β-ketoesters and thiourea derivatives. This classical approach facilitates the formation of the 2-thiomethyl-pyrimidin-4-one scaffold, which is crucial for subsequent functionalization.

  • Key Reaction: Condensation of an appropriate β-ketoester with thiourea yields 6-substituted-2-thiomethyl-pyrimidin-4-one intermediates.
  • Example: As reported in a study on antitubercular pyrimidinones, the ring formation was achieved by reacting β-ketoesters with thiourea, followed by methylation of the thiol group to afford 2-(methylthio)pyrimidin-4-one derivatives.

Methylthio Group Installation at the 2-Position

The methylthio group at the 2-position is introduced through methylation of the thiol intermediate formed during the condensation step.

  • Methylation Step: The thiol group on the pyrimidinone ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to yield the 2-(methylthio) derivative.
  • Oxidation/Reduction Control: Careful control of reaction conditions prevents over-oxidation of the methylthio group to sulfoxides or sulfones, maintaining the desired methylthio functionality.

Representative Synthetic Route Summary

Step Starting Material/Intermediate Reaction Type Conditions/Notes Product/Intermediate
1 β-ketoester + thiourea Condensation Reflux in ethanol or suitable solvent 6-substituted-2-thiol-pyrimidin-4-one
2 Thiol intermediate Methylation Methyl iodide, base (e.g., K2CO3), room temperature 6-substituted-2-(methylthio)pyrimidin-4-one
3 6-bromo-2-(methylthio)pyrimidin-4-one Suzuki cross-coupling Pd(PPh3)4 catalyst, base, 2-chloro-6-fluorophenylboronic acid 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4-one

Detailed Research Findings and Optimization

  • Base Selection and Solvent Effects: The condensation and methylation steps are sensitive to the choice of base and solvent. For example, potassium carbonate in DMF or acetone is preferred for methylation to achieve high yields without side reactions.
  • Catalyst Efficiency in Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 have been shown to promote efficient Suzuki coupling, with yields often exceeding 80% when optimized.
  • Temperature and Time: Reflux conditions for condensation and cross-coupling reactions typically range from 80–110 °C, with reaction times from 4 to 24 hours depending on substrate reactivity.
  • Purification: Crystallization or chromatographic purification is employed to isolate the target compound with high purity, confirmed by NMR and X-ray crystallography.

Comparative Analysis of Preparation Methods

Aspect Condensation + Methylation + Suzuki Coupling Alternative Routes (e.g., Direct Alkylation)
Yield Moderate to high (60–90%) Variable, often lower due to side reactions
Scalability Good, suitable for gram to kilogram scale Limited by reaction complexity and purification steps
Functional Group Tolerance High, allows diverse substitutions Less tolerant, risk of undesired alkylation
Reaction Complexity Multi-step, but well-established Potentially fewer steps but less reliable

Q & A

Q. What are the recommended synthetic routes for 6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of substituted phenyl precursors with thiourea derivatives to form the pyrimidinone core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-chlorination or desulfurization .
  • Step 2 : Introduction of the methylthio group via nucleophilic substitution, often using methanethiol or methyl disulfide under basic conditions. Anhydrous solvents (e.g., DMF or THF) are preferred to minimize hydrolysis .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yields range from 40–65%, depending on steric hindrance from the chloro-fluorophenyl group .

Q. How is structural confirmation of the compound achieved?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methylthio S-CH3_3 at δ ~2.5 ppm, pyrimidinone carbonyl at δ ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 313.02 for C11_{11}H8_8ClF2_2N2_2OS) and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolves bond angles and confirms the planar pyrimidinone ring system .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation from the methylthio group and halogenated aryl rings .
  • Waste Disposal : Collect organic waste separately in halogen-resistant containers. Collaborate with certified agencies for incineration to prevent environmental release of persistent fluorinated by-products .

Q. What solvents and reaction conditions stabilize the compound during synthesis?

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of the aromatic intermediates. Avoid protic solvents (e.g., methanol) to prevent nucleophilic attack on the methylthio group .
  • Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and decomposition risks. Higher temperatures (>100°C) may degrade the pyrimidinone ring .

Q. How is purity assessed post-synthesis?

  • HPLC : Use a C18 column with UV detection at 254 nm. Acceptable purity for biological testing is ≥95% .
  • Melting Point : A sharp range (e.g., 148–150°C) indicates crystallinity and minimal impurities .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols. For example, use Sprague-Dawley rats for in vivo toxicity studies to compare LD50_{50} values .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance. Software like GraphPad Prism ensures reproducibility .
  • Control for Batch Variability : Source reagents from the same supplier and document synthetic batches to trace discrepancies .

Q. What experimental designs are optimal for pharmacokinetic studies?

  • Split-Plot Designs : Assign variables (e.g., administration route, dosage) to main plots and subplots to minimize confounding effects .
  • Sampling Intervals : Collect blood/tissue samples at 0, 1, 3, 6, and 24 hours post-administration to model half-life and bioavailability .
  • Theoretical Framework : Link pharmacokinetics to receptor-binding theories (e.g., Langmuir isotherm for affinity estimation) .

Q. How to assess environmental persistence and ecotoxicity?

  • Fate Analysis : Use OECD Guideline 307 to study soil biodegradation. Monitor half-life under aerobic/anaerobic conditions .
  • Aquatic Toxicity : Expose Daphnia magna to graded concentrations (0.1–10 mg/L) and measure mortality/immobilization over 48 hours. Compare with regulatory thresholds (e.g., EPA EC50_{50} limits) .

Q. What strategies improve selectivity in target binding?

  • Molecular Docking : Model interactions with enzymes (e.g., kinases) using AutoDock Vina. Prioritize residues with high Gibbs free energy scores (ΔG ≤ -8 kcal/mol) .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing methylthio with methoxy) to identify critical pharmacophores .

Q. How to validate mechanisms of action in complex biological systems?

  • CRISPR Knockout Models : Delete putative target genes (e.g., COX-2) in cell lines and assess compound efficacy loss .
  • Metabolomic Profiling : Use LC-MS to track changes in metabolic pathways (e.g., arachidonic acid cascade) post-treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-chloro-6-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

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